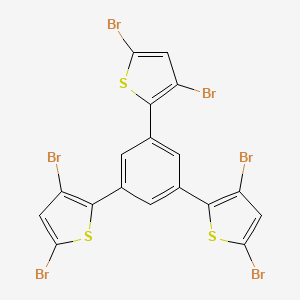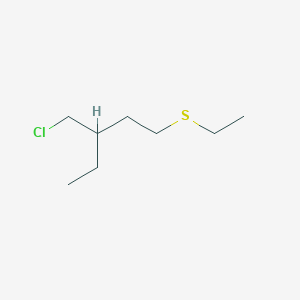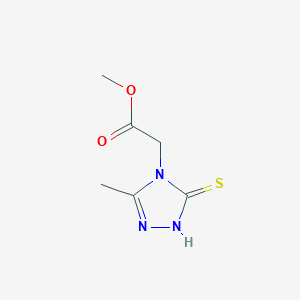
Methyl 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-YL)acetate is a chemical compound belonging to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-YL)acetate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate. The reaction is carried out under basic conditions, often using potassium carbonate as a base. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-YL)acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the C-5 position.
Esterification: The ester group can participate in transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted triazoles.
Esterification: Different esters depending on the alcohol used.
Applications De Recherche Scientifique
Methyl 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-YL)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-YL)acetate involves its interaction with various molecular targets. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. This binding can disrupt essential biological processes in microorganisms, leading to their death. The sulfanyl group may also contribute to the compound’s biological activity by forming disulfide bonds with thiol groups in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of Methyl 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-YL)acetate.
Ethyl 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-YL)acetate: A similar compound with an ethyl ester group instead of a methyl ester group.
2-({5-[(4-Methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[ (1S,2R)-2-methylcyclohexyl]acetamide: Another triazole derivative with potential biological activities.
Uniqueness
This compound is unique due to its specific combination of a triazole ring and a sulfanyl group, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
methyl 2-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-4-7-8-6(12)9(4)3-5(10)11-2/h3H2,1-2H3,(H,8,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMSGQSHABJUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
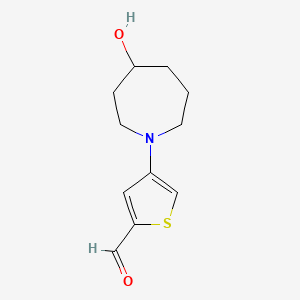
![1-[(Methylamino)methyl]cyclohexan-1-amine](/img/structure/B13181887.png)
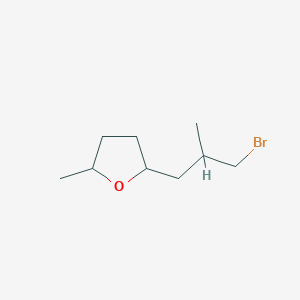
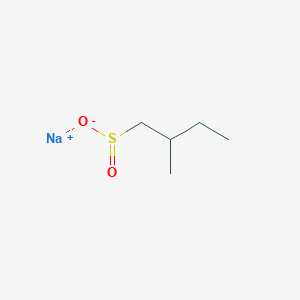
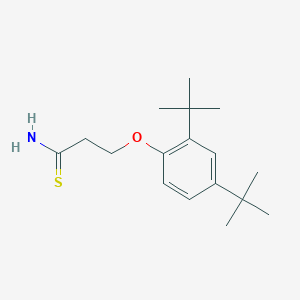

![1-Oxaspiro[2.7]decane-2-carbonitrile](/img/structure/B13181920.png)
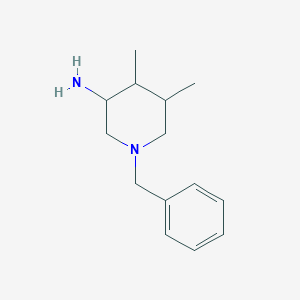
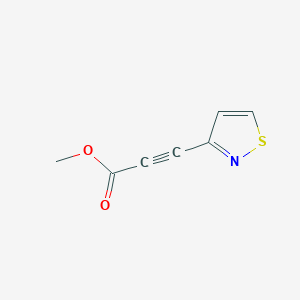
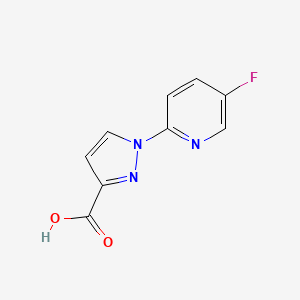
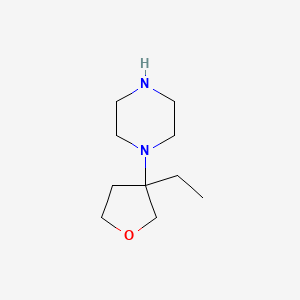
![2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181949.png)
